molecular formula C13H15NO4S B14262890 5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one CAS No. 130721-58-3

5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one

Cat. No.: B14262890
CAS No.: 130721-58-3
M. Wt: 281.33 g/mol
InChI Key: VSELDPUJJSHYES-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one: is a complex organic compound with a unique structure that includes an oxazolidinone ring, a sulfonyl group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amine with an epoxide under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the oxazolidinone ring using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The oxazolidinone ring can also interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-4-methylidene-1,3-oxazolidin-2-one: can be compared with other similar compounds, such as:

    5,5-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an oxazolidinone ring.

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, which also exhibit biological activity.

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

CAS No.

130721-58-3

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

5,5-dimethyl-4-methylidene-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H15NO4S/c1-9-5-7-11(8-6-9)19(16,17)14-10(2)13(3,4)18-12(14)15/h5-8H,2H2,1,3-4H3

InChI Key

VSELDPUJJSHYES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C)C(OC2=O)(C)C

Origin of Product

United States

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